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An In-depth Technical Guide to 7-Bromochromane-4-carboxylic Acid: Chemical Properties

and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

reactivity of 7-Bromochromane-4-carboxylic acid, a compound of interest in medicinal

chemistry and organic synthesis. This document consolidates available data, outlines potential

synthetic transformations, and provides representative experimental protocols to guide further

research and application.

Chemical and Physical Properties
7-Bromochromane-4-carboxylic acid, with the IUPAC name 7-bromo-3,4-dihydro-2H-

chromene-4-carboxylic acid, is a halogenated heterocyclic compound.[1] Its structure consists

of a chromane core, which is a bicyclic system containing a dihydropyran ring fused to a

benzene ring. A bromine atom is substituted at the 7-position of the aromatic ring, and a

carboxylic acid group is attached at the 4-position of the dihydropyran ring.

General Properties
The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding,

which typically results in a higher boiling point compared to other organic molecules of similar
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molecular weight.[2][3] Carboxylic acids can form dimeric structures through hydrogen bonds,

further increasing their boiling points.[3] The solubility in water is expected to be limited due to

the larger nonpolar hydrocarbon structure, though it can be significantly increased by

conversion to a carboxylate salt through reaction with a base.[2][3] It is generally expected to

be soluble in organic solvents like ethanol, toluene, and diethyl ether.[2]

Quantitative Data Summary
The following table summarizes the key computed and identifying properties of 7-
Bromochromane-4-carboxylic acid. Experimental data for properties such as melting and

boiling points are not readily available in the cited literature.

Property Value Source

Molecular Formula C₁₀H₉BrO₃ [1][4]

Molecular Weight 257.08 g/mol [1][4]

IUPAC Name
7-bromo-3,4-dihydro-2H-

chromene-4-carboxylic acid
[1]

CAS Number 1620075-07-1 [1][4]

Canonical SMILES
C1COC2=C(C1C(=O)O)C=CC

(=C2)Br
[1]

InChI

InChI=1S/C10H9BrO3/c11-6-

1-2-7-8(10(12)13)3-4-14-9(7)5-

6/h1-2,5,8H,3-4H2,(H,12,13)

[1]

InChIKey
QIIWYYYGKGEGBY-

UHFFFAOYSA-N
[1]

XLogP3 (Computed) 2.2 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

Polar Surface Area 46.5 Å² [1]
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Spectroscopic Characteristics
While specific spectra for this compound are not provided in the search results, its

characteristic spectroscopic features can be predicted based on its functional groups.

¹H NMR Spectroscopy: The acidic proton of the carboxylic acid (–COOH) is expected to

appear as a broad singlet in the downfield region of the spectrum, typically between 10-12

ppm.[5] Protons on the carbon adjacent to the carboxylic acid would likely resonate in the 2-

3 ppm range.[5] The aromatic protons would appear in the aromatic region (approx. 7-8

ppm), with splitting patterns determined by their positions relative to the bromine and the

chromane ring.

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is characteristically

deshielded and would appear in the 160-180 ppm range.[5]

Infrared (IR) Spectroscopy: The carboxyl group will exhibit two distinct absorptions. A very

broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the

hydrogen-bonded dimer form of carboxylic acids.[5] The carbonyl (C=O) stretch will show a

strong absorption around 1710 cm⁻¹.[5]

Chemical Reactivity
The reactivity of 7-Bromochromane-4-carboxylic acid is dictated by its two primary functional

groups: the carboxylic acid and the aryl bromide. The carboxylic acid moiety is the primary site

for nucleophilic acyl substitution, while the aryl bromide can participate in metal-catalyzed

cross-coupling reactions.

Caption: Key reactive sites on 7-Bromochromane-4-carboxylic acid.

Reactions of the Carboxylic Acid Group
The carboxyl group can be converted into a variety of other functional groups, making it a

versatile synthetic handle.[6] These transformations are fundamental in drug development for

creating esters, amides, and other derivatives to modulate properties like solubility, stability,

and biological activity.
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Conversion to Acid Chlorides: Carboxylic acids react with thionyl chloride (SOCl₂) to yield

highly reactive acid chlorides.[7][8] This is often the first step in synthesizing other derivatives

like esters and amides under milder conditions.

Fischer Esterification: In the presence of an acid catalyst, 7-Bromochromane-4-carboxylic
acid can react with an alcohol to form the corresponding ester.[7][8] This reaction is

reversible and often requires driving the equilibrium towards the product, for instance, by

removing water.

Amide Formation: Direct reaction with an amine is often inefficient as it leads to an acid-base

reaction.[7] Therefore, amide synthesis typically proceeds via an activated carboxylic acid

derivative (like the acid chloride) or by using a coupling agent such as

dicyclohexylcarbodiimide (DCC).[8]

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (7-

bromo-4-(hydroxymethyl)chromane) using strong reducing agents like lithium aluminum

hydride (LiAlH₄).

7-Bromochromane-4-carboxylic acid

Acid Chloride

 SOCl₂

Ester

 R'OH, H⁺ (Fischer)

Amide

 1. SOCl₂
2. R'₂NH Primary Alcohol

 LiAlH₄

 R'OH  R'₂NH

Click to download full resolution via product page

Caption: Synthetic pathways from the carboxylic acid group.

Reactions of the Aryl Bromide
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The bromine atom on the aromatic ring is a key site for forming new carbon-carbon or carbon-

heteroatom bonds through metal-catalyzed cross-coupling reactions. This functionality is

invaluable for elaborating the molecular scaffold.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium

catalyst and a base can form a new C-C bond, replacing the bromine with an aryl, heteroaryl,

or alkyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene can introduce a vinyl group at

the 7-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a

C-N bond by coupling the aryl bromide with an amine.

Experimental Protocols
The following are generalized, representative protocols for key transformations of the

carboxylic acid group. These methods are based on standard organic chemistry procedures

and may require optimization for 7-Bromochromane-4-carboxylic acid.

Protocol: Fischer Esterification (Conversion to Methyl
Ester)

Setup: To a round-bottom flask equipped with a reflux condenser, add 7-Bromochromane-4-
carboxylic acid (1.0 eq).

Reagents: Add an excess of methanol (can be used as the solvent, ~20 eq) and a catalytic

amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a

saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Protocol: Conversion to Acid Chloride
Setup: In a fume hood, add 7-Bromochromane-4-carboxylic acid (1.0 eq) to a round-

bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂

byproducts).

Reagents: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the

solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the

reaction.

Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas

evolution ceases.

Workup: Remove the excess thionyl chloride by distillation or under reduced pressure (using

a trap). The resulting crude acid chloride is often used immediately in the next step without

further purification.

Protocol: Amide Formation (via Acid Chloride)
Setup: Dissolve the crude acid chloride (1.0 eq) from the previous step in an anhydrous,

non-protic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g.,

nitrogen). Cool the flask in an ice bath (0 °C).

Reagents: In a separate flask, dissolve the desired amine (e.g., diethylamine, ~2.2 eq) in the

same solvent.

Reaction: Add the amine solution dropwise to the cooled acid chloride solution. An excess of

amine or a non-nucleophilic base (like triethylamine) is used to neutralize the HCl generated.

[7]

Workup: After the addition is complete, allow the reaction to warm to room temperature and

stir until completion (monitor by TLC). Quench the reaction by adding water.
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Extraction: Separate the organic layer. Wash with dilute acid (e.g., 1M HCl) to remove

excess amine, then with saturated NaHCO₃, and finally with brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude

amide by column chromatography or recrystallization.
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Caption: General experimental workflow for synthesis.
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Biological and Medicinal Relevance
While specific biological activities for 7-Bromochromane-4-carboxylic acid itself are not

detailed in the provided search results, related structures are of significant interest in drug

discovery. For instance, quinazoline-4-carboxylic acid derivatives have been investigated as

kinase inhibitors, where the carboxylic acid group plays a crucial role in binding to the active

site of the enzyme.[9] The chromane scaffold is also a common feature in biologically active

molecules. The dual reactivity of this compound allows for the systematic generation of diverse

derivatives, making it a valuable building block for creating libraries of compounds for biological

screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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